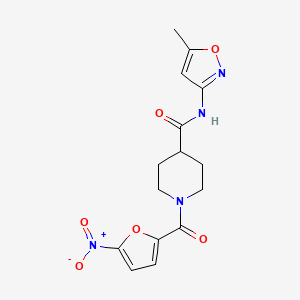![molecular formula C20H25N3O5 B2597178 3-(4-Methoxy-benzyl)-2,4-dioxo-1,3,4,5,7,8-hexahydro-2H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-Butyl ester CAS No. 947404-33-3](/img/structure/B2597178.png)
3-(4-Methoxy-benzyl)-2,4-dioxo-1,3,4,5,7,8-hexahydro-2H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-Butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrido[4,3-d]pyrimidine derivative . Its IUPAC name is tert-butyl 3-(4-methoxybenzyl)-2,4-dioxo-1,3,4,4a,5,7-hexahydropyrido[4,3-d]pyrimidine-6(2H)-carboxylate .
Synthesis Analysis
The synthesis of this compound could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[4,3-d]pyrimidine core, which is a bicyclic structure. It also contains a methoxybenzyl group and a tert-butyl ester group .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction could be a key step in the chemical reactions involving this compound. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The compound has a molecular weight of 387.44 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Use
The compound serves as an intermediate in various synthetic processes. For instance, it plays a crucial role in the synthesis of specific cyclic amino acids, which are synthesized via intramolecular defluorinative cyclization under basic conditions (Hao, Ohkura, Amii, & Uneyama, 2000). Similarly, its use as an intermediate in the whole synthesis route of certain mTOR targeted PROTAC molecules is documented, highlighting its importance in the development of new pharmacological agents (Zhang, Huang, Cao, Gong, Gan, & Mao, 2022).
Role in Diverse Organic Synthesis
The compound is also used in diverse organic synthesis processes. For example, it is involved in the synthesis of various pyrrole derivatives, serving as a precursor in reactions with singlet oxygen to form intermediates that yield substituted pyrroles (Wasserman et al., 2004). These pyrroles have potential applications in the synthesis of complex organic molecules, including medicinal compounds.
Chemical Modifications and Derivatives
Chemical modifications of similar compounds have been studied extensively. For instance, the conversion of related benzyl esters under different conditions to yield various chemical structures is well-documented, demonstrating the versatility of these compounds in synthetic chemistry (Zigeuner, Knopp, & Blaschke, 1976).
Advanced Applications in Medicinal Chemistry
In medicinal chemistry, derivatives of similar compounds have been synthesized and evaluated for their potential pharmacological properties. For instance, research into the synthesis of antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones from related esters indicates the potential of these compounds in the development of new therapeutic agents (Furrer, Wágner, & Fehlhaber, 1994).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound contains a pyrimidine ring, which is a key structural component in many biologically active compounds . Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids .
Biochemical Pathways
The compound could potentially affect various biochemical pathways, depending on its specific targets. For example, pyrimidine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would determine its bioavailability. The presence of the tert-butyl ester group could potentially influence these properties .
Result of Action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. For example, if the compound has antiviral activity, it might prevent viral replication at the molecular level, leading to a decrease in viral load at the cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the Dimroth rearrangement, a chemical reaction involving pyrimidines, is known to be influenced by factors such as pH and temperature .
Eigenschaften
IUPAC Name |
tert-butyl 3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-20(2,3)28-19(26)22-10-9-16-15(12-22)17(24)23(18(25)21-16)11-13-5-7-14(27-4)8-6-13/h5-8H,9-12H2,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNVRVSORUOJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2597098.png)
![2-((2-chloro-4-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2597099.png)



![Ethyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/no-structure.png)
![4-methyl-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2597108.png)



![3-[(3-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2597114.png)

